2,4-Diaminopyrimidine-5-carboxamide 3hcl
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Overview
Description
2,4-Diaminopyrimidine-5-carboxamide 3hcl is a chemical compound with the molecular formula C5H7N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopyrimidine-5-carboxamide 3hcl typically involves the iodination of 2,4-diaminopyrimidine derivatives. For instance, the 5-positions of 2,4-diaminopyrimidine derivatives can be iodinated with N-iodosuccinimide in dry acetonitrile to produce the precursor 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives . These derivatives are then used in subsequent Suzuki reactions to generate the target compounds in good yields .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar iodination and Suzuki reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyrimidine-5-carboxamide 3hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination and phenylboronic acid for Suzuki reactions . The reactions are typically carried out in solvents like acetonitrile, ethanol, toluene, and water under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in medicinal chemistry and drug development .
Scientific Research Applications
2,4-Diaminopyrimidine-5-carboxamide 3hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Diaminopyrimidine-5-carboxamide 3hcl involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis, which is a crucial enzyme for the survival of the bacteria . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria.
Comparison with Similar Compounds
2,4-Diaminopyrimidine-5-carboxamide 3hcl can be compared with other similar compounds, such as:
Trimethoprim: An antibacterial drug that also contains a 2,4-diaminopyrimidine core.
Pyrimethamine: An antimalarial drug with a similar structure.
These compounds share a common pyrimidine core but differ in their side chains and specific biological activities.
Properties
Molecular Formula |
C5H10Cl3N5O |
---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
2,4-diaminopyrimidine-5-carboxamide;trihydrochloride |
InChI |
InChI=1S/C5H7N5O.3ClH/c6-3-2(4(7)11)1-9-5(8)10-3;;;/h1H,(H2,7,11)(H4,6,8,9,10);3*1H |
InChI Key |
SKEWGCROSCOEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)N.Cl.Cl.Cl |
Origin of Product |
United States |
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